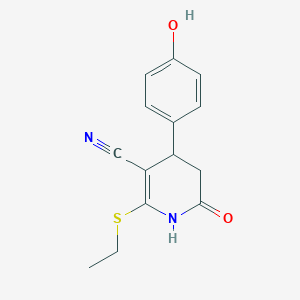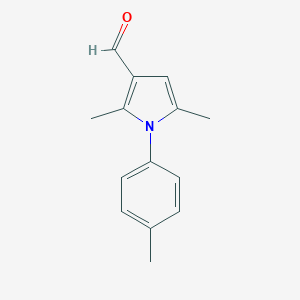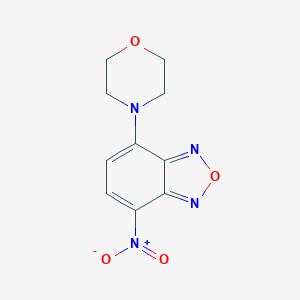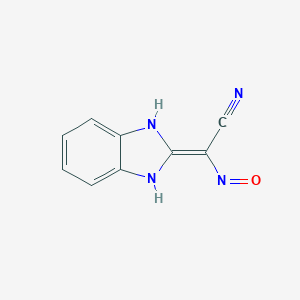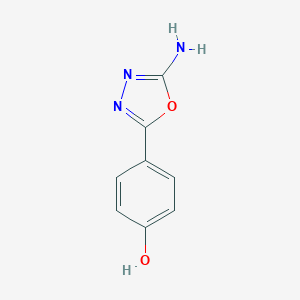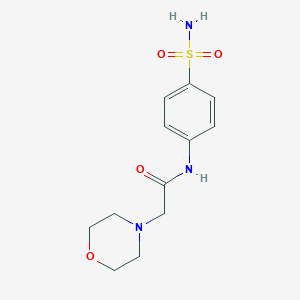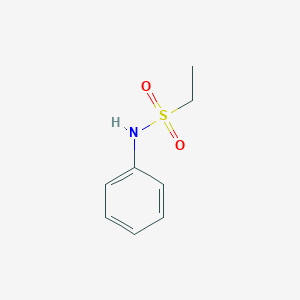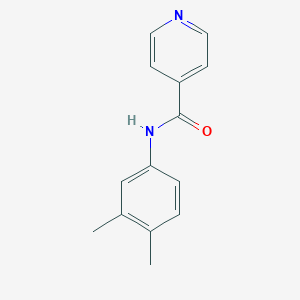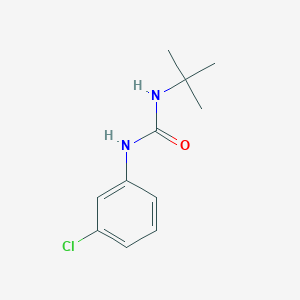
1-Tert-butyl-3-(3-chlorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Tert-butyl-3-(3-chlorophenyl)urea is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is commonly known as Chlorotoluron and has been used as a herbicide. However, in
Mechanism Of Action
The mechanism of action of 1-Tert-butyl-3-(3-chlorophenyl)urea is not fully understood. However, it is believed to inhibit the activity of enzymes by binding to the active site of the enzyme and preventing the substrate from binding. This inhibition can be reversible or irreversible, depending on the specific enzyme and the concentration of the compound.
Biochemical And Physiological Effects
1-Tert-butyl-3-(3-chlorophenyl)urea has been shown to have various biochemical and physiological effects. It has been shown to decrease the levels of acetylcholine in the brain, which can lead to a decrease in cognitive function. It has also been shown to have an effect on the nervous system, causing convulsions and other neurological symptoms.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1-Tert-butyl-3-(3-chlorophenyl)urea in lab experiments is its ability to inhibit enzyme activity. This can be useful in the development of drugs for the treatment of various diseases. However, one of the limitations of using this compound is its potential toxicity. It can cause harm to the nervous system and other organs, making it difficult to use in certain experiments.
Future Directions
There are many future directions for the use of 1-Tert-butyl-3-(3-chlorophenyl)urea in scientific research. One potential direction is in the development of drugs for the treatment of Alzheimer's disease and other neurological disorders. Another potential direction is in the study of enzyme inhibition and the development of new drugs for the treatment of various diseases. Overall, 1-Tert-butyl-3-(3-chlorophenyl)urea has many potential applications in scientific research and is an important compound for further study.
Synthesis Methods
The synthesis of 1-Tert-butyl-3-(3-chlorophenyl)urea is a multistep process that involves the reaction of 3-chloroaniline with tert-butyl isocyanate. The reaction is carried out in the presence of a catalyst such as triethylamine. The resulting product is then purified through recrystallization to obtain 1-Tert-butyl-3-(3-chlorophenyl)urea in its pure form.
Scientific Research Applications
1-Tert-butyl-3-(3-chlorophenyl)urea has been widely used in scientific research for its potential applications in various fields. One of its main applications is in the study of enzyme inhibition. This compound has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. This inhibition can be useful in the development of drugs for the treatment of Alzheimer's disease and other neurological disorders.
properties
CAS RN |
414897-78-2 |
|---|---|
Product Name |
1-Tert-butyl-3-(3-chlorophenyl)urea |
Molecular Formula |
C11H15ClN2O |
Molecular Weight |
226.7 g/mol |
IUPAC Name |
1-tert-butyl-3-(3-chlorophenyl)urea |
InChI |
InChI=1S/C11H15ClN2O/c1-11(2,3)14-10(15)13-9-6-4-5-8(12)7-9/h4-7H,1-3H3,(H2,13,14,15) |
InChI Key |
YNEOHINYTJZRNL-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NC(=O)NC1=CC(=CC=C1)Cl |
Canonical SMILES |
CC(C)(C)NC(=O)NC1=CC(=CC=C1)Cl |
Pictograms |
Acute Toxic |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



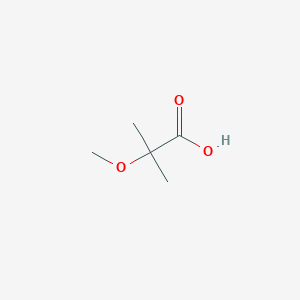

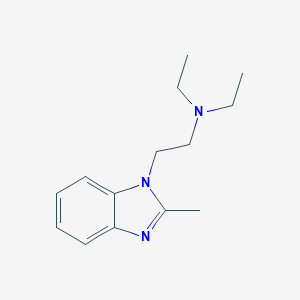
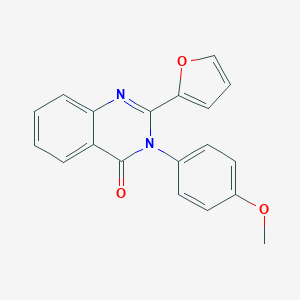
![6,9a-Dimethyl-1,3-dioxo-2-phenyl-12-(propan-2-yl)hexadecahydro-3b,11-ethenonaphtho[2,1-e]isoindole-6-carboxylic acid](/img/structure/B188313.png)
![2-[(2-Iodobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylic acid](/img/structure/B188315.png)
